molecular formula C16H18FN3O3S B4881870 N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide

N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide

Cat. No. B4881870
M. Wt: 351.4 g/mol
InChI Key: BVWNGDUKCKZFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(Dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, commonly known as DASGPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of the neurotransmitter glycine in the central nervous system.

Mechanism of Action

DASGPA is a competitive inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which means that it binds to the substrate-binding site of the enzyme and prevents the reuptake of glycine. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can activate glycine receptors and modulate the activity of various neurotransmitter systems. The exact mechanism by which DASGPA modulates neurotransmitter systems is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DASGPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes. It has also been shown to enhance GABAergic neurotransmission, which can have anxiolytic and anticonvulsant effects. Additionally, DASGPA has been shown to modulate the activity of the dopaminergic system, which is involved in reward and motivation processes.

Advantages and Limitations for Lab Experiments

DASGPA has several advantages for lab experiments. It is a potent and selective inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which makes it a valuable tool for investigating the role of glycine in various physiological and pathological conditions. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, DASGPA has some limitations as well. It has a relatively short half-life in vivo, which limits its use in long-term experiments. Additionally, the inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA can lead to an accumulation of other substrates, such as D-serine, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on DASGPA. One direction is to investigate the role of glycine in various pathological conditions, such as schizophrenia, depression, and chronic pain. Another direction is to develop more potent and selective inhibitors of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which can be used as potential therapeutics for these conditions. Additionally, the development of new imaging techniques, such as positron emission tomography (PET), can enable the visualization of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide in vivo and facilitate the investigation of its role in various physiological and pathological conditions.

Scientific Research Applications

DASGPA has been extensively used in scientific research as a tool to investigate the role of glycine in the central nervous system. Glycine is an important neurotransmitter that acts as an inhibitory neurotransmitter in the brain and spinal cord. It plays a crucial role in the regulation of synaptic transmission, neuronal excitability, and plasticity. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can modulate the activity of various neurotransmitter systems, including the glutamatergic, GABAergic, and dopaminergic systems.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-19(2)24(22,23)20(15-9-4-3-5-10-15)12-16(21)18-14-8-6-7-13(17)11-14/h3-11H,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWNGDUKCKZFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.